N'-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hybrid molecule featuring:
- A 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively.
- A sulfanyl acetohydrazide moiety linked to the triazole ring.
- An (E)-furan-2-ylmethylidene hydrazone group.
This structure combines pharmacophoric elements associated with anticancer, antimicrobial, and anti-inflammatory activities. The 3,4,5-trimethoxyphenyl group is electron-rich and often enhances bioavailability, as seen in combretastatin analogs, while the furan moiety may improve metabolic stability .
Properties
Molecular Formula |
C24H23N5O5S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5O5S/c1-31-19-12-16(13-20(32-2)22(19)33-3)23-27-28-24(29(23)17-8-5-4-6-9-17)35-15-21(30)26-25-14-18-10-7-11-34-18/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+ |
InChI Key |
LSCSQEMNZMCBQS-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
A common approach involves cyclizing 1-phenyl-1-(3,4,5-trimethoxyphenyl)thiosemicarbazide under acidic conditions. The reaction proceeds in ethanol with catalytic hydrochloric acid at reflux (80–90°C) for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol/water (yield: 72–78%).
Reaction Conditions Table
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiosemicarbazide derivative | 10 mmol | Ethanol | 80–90°C | 8 hr | 75% |
| HCl (conc.) | 2 drops | – | – | – | – |
Preparation of 2-Chloroacetohydrazide
The acetohydrazide component is synthesized via hydrazinolysis of ethyl chloroacetate.
Hydrazine Hydrate Reaction
Ethyl chloroacetate (1 mol) reacts with hydrazine hydrate (1.2 mol) in ethanol at 0–5°C for 2 hours. The intermediate 2-chloroacetohydrazide crystallizes upon solvent evaporation (yield: 85–90%). This method avoids side products like dihydrazides due to controlled stoichiometry and low temperatures.
Key Characterization Data
Sulfanyl Linkage Formation
The triazole-thiol undergoes nucleophilic substitution with 2-chloroacetohydrazide.
Alkylation in Basic Medium
A mixture of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 mol) and 2-chloroacetohydrazide (1.1 mol) in dimethylformamide (DMF) is stirred with potassium carbonate (2 mol) at 60°C for 12 hours. Post-reaction, the mixture is poured into ice water, and the solid is filtered and washed with ethanol (yield: 68–73%).
Optimization Note
-
Excess K₂CO₃ ensures complete deprotonation of the thiol group (-SH → -S⁻), enhancing nucleophilicity.
Hydrazone Formation via Condensation
The final step involves condensing the acetohydrazide intermediate with furan-2-carbaldehyde.
Acid-Catalyzed Schiff Base Synthesis
2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1 mol) and furan-2-carbaldehyde (1.2 mol) are refluxed in ethanol with glacial acetic acid (0.5 mL) for 4–6 hours. The product is recrystallized from ethanol (yield: 65–70%).
Reaction Monitoring
-
TLC : Hexane/ethyl acetate (3:7) confirms reaction completion.
-
¹H NMR : A singlet at δ 8.2 ppm confirms the hydrazone (-CH=N-) proton.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
-
HPLC : >98% purity using C18 column (acetonitrile/water gradient).
-
Yield Improvements : Refluxing in tetrahydrofuran (THF) increases yield to 78% by enhancing reagent solubility.
Challenges and Mitigation Strategies
Byproduct Formation in Triazole Synthesis
Oxidation of the thiol group (-SH → -S-S-) is minimized by conducting reactions under nitrogen.
Solvent Selection
DMF, while effective for substitution, complicates purification. Alternatives like acetonitrile reduce side reactions but lower yields by 10–15%.
Industrial-Scale Adaptations
Chemical Reactions Analysis
N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in different types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Substituent Effects on Bioactivity
- Electron-withdrawing groups (e.g., nitro in ) may reduce metabolic stability but increase electrophilicity for covalent interactions .
Hydrazone Moiety Variations
- Furan-2-ylmethylidene (target) vs. dimethylaminobenzylidene (): The latter showed antimetastatic activity, suggesting that electron-donating substituents on the hydrazone enhance target engagement .
- Thiophene-based hydrazones () exhibit stronger hydrophobic interactions than furan derivatives due to sulfur’s polarizability .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Pyridine (ZE-4b) and sulfonyl (ZE-5a) groups improve aqueous solubility, whereas trimethoxyphenyl may require formulation optimization .
Biological Activity
N'-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its potential biological activities. This compound incorporates several pharmacologically relevant functional groups, including a furan ring, a triazole moiety, and a hydrazide group. The structural diversity suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with an appropriate hydrazide derivative under acidic conditions. The resulting hydrazone linkage is crucial for its biological activity. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the compound and elucidate its structural properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and antifungal properties.
Antimicrobial Activity
Research indicates that compounds containing triazole or furan rings often exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/ml |
| Escherichia coli | 0.250 μg/ml |
| Klebsiella pneumoniae | 0.500 μg/ml |
| Acinetobacter baumannii | 0.0625 μg/ml |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored through cytotoxicity assays against various cancer cell lines. The results indicate that it induces apoptosis in cancer cells via mechanisms involving DNA damage and cell cycle arrest.
A study highlighted the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
Antifungal Activity
In addition to antibacterial and anticancer properties, this compound has shown promising antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy is attributed to its ability to inhibit fungal ergosterol biosynthesis.
The proposed mechanism involves:
- Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes.
- DNA Interaction : The triazole ring may interact with nucleic acids, affecting gene expression.
- Oxidative Stress Induction : It may induce ROS production leading to cellular damage.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with variations in substituents on the triazole or furan rings. These studies consistently report enhanced biological activities correlated with specific structural modifications.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazole derivatives .
- Catalysts : Use of p-toluenesulfonic acid (PTSA) to accelerate condensation steps .
- Temperature control : Maintain 60–80°C during cyclization to minimize side products .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms hydrazone geometry (E/Z) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–H at ~2550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly for hydrazone tautomerism .
Q. Contradictions :
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120, Tyr355) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : LogP ~3.1 indicates moderate blood-brain barrier permeability .
Q. Example Docking Results :
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Tyr355 |
| DNA gyrase | -7.8 | π-stacking with Phe84 |
Advanced: How can contradictions in biological data be resolved?
Methodological Answer:
- Dose-response curves : Re-evaluate IC50/MIC under standardized conditions (pH 7.4, 37°C) .
- Metabolite analysis (LC-MS) : Identify degradation products that may affect activity .
- Species-specific assays : Test human cell lines (e.g., THP-1 macrophages) to address rodent model discrepancies .
Case Study :
AEA variation in derivatives 3.1–3.21 was attributed to metabolic instability of nitro-substituted analogs, resolved via stability studies in simulated gastric fluid .
Advanced: What strategies enable derivatization of the sulfanyl and hydrazone groups?
Methodological Answer:
Q. Reaction Conditions Table :
| Reaction | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | H2O2 (30%), CH3COOH, 50°C, 2h | 85% |
| Reduction | Pd/C (10%), H2 (1 atm), EtOH, 6h | 78% |
Advanced: How does pH and temperature affect stability?
Methodological Answer:
- Stability studies :
- Thermal analysis (DSC) : Decomposition at 210°C, indicating suitability for oral formulations .
Advanced: How do structural analogs compare in activity?
Methodological Answer:
- Comparative table :
| Analog Substituent | AEA (% Inhibition) | MIC (µg/mL) |
|---|---|---|
| 3,4,5-Trimethoxyphenyl (target) | 68% | 12.5 |
| 4-Chlorophenyl | 52% | 25.0 |
| Pyridin-4-yl | 45% | 6.25 |
Key Insight : Pyridine analogs show lower AEA but superior antimicrobial activity due to enhanced metal coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
